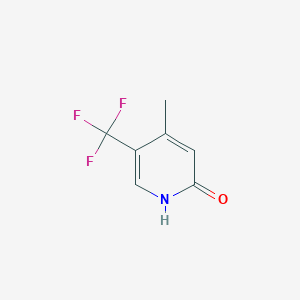

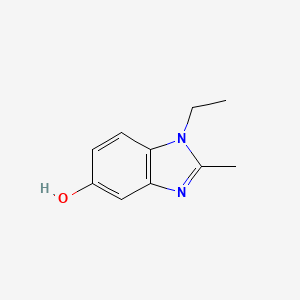

![molecular formula C18H21ClN2O2 B2923474 2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1552163-47-9](/img/structure/B2923474.png)

2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and can be found in a variety of essential natural products, and they are also important constituents of many synthetic pharmaceuticals and other fine chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For instance, the synthesis of 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl structure, involves a multi-step sequence starting from simpler organic compounds .Molecular Structure Analysis

The molecular structure of such compounds typically includes a core indole ring, substituted at various positions depending on the specific compound. The presence of methoxy groups (-OCH3) and an ethan-1-amine group (-NH2CH2CH3) is suggested by the name .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Compounds with similar structures can act as catalysts for certain types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the compound 2-(4-Methoxyphenyl)ethanol, which has a similar methoxyphenyl structure, has a molecular weight of 152.190 Da .Wissenschaftliche Forschungsanwendungen

Metabolism and Environmental Degradation

- Studies have examined the metabolism of structurally related compounds, shedding light on potential biotransformation pathways and environmental persistence. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats has been explored, identifying various metabolites, which suggest complex metabolic pathways involving deamination, oxidation, and acetylation processes (Kanamori et al., 2002).

Polymeric Materials and Medical Applications

- Research into modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those structurally related to the compound , has highlighted potential applications in creating materials with enhanced swelling properties and thermal stability. Such materials demonstrate promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Analytical and Forensic Toxicology

- The identification and characterization of novel psychoactive substances (NPS), including the analysis of their pyrolysis products, is crucial in the field of forensic toxicology. Studies on compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (a compound with some structural similarity) and its pyrolysis products provide insights into the challenges of detecting and understanding the toxicological profiles of new illicit drugs (Texter et al., 2018).

Corrosion Inhibition

- The search for efficient corrosion inhibitors is vital for protecting metals in acidic environments. Compounds bearing the triazole ring, often part of the chemical structure of related substances, have shown remarkable efficacy in inhibiting mild steel corrosion in hydrochloric acid medium, indicating their potential as industrial corrosion inhibitors (Bentiss et al., 2009).

Electronic Materials

- The development of electronic materials, such as polyphenylenevinylene derivatives with pendant triarylamine groups, explores the electrical conductivity and redox properties of such compounds. These studies pave the way for creating high-spin organic polymers, potentially applicable in electronic and photonic devices (Kurata et al., 2007).

Wirkmechanismus

Target of Action

It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, neurotransmitters, and neuromodulators.

Mode of Action

The compound likely interacts with its targets, such as MAOs, by binding to their active sites and inhibiting their function . This inhibition could result in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain.

Biochemical Pathways

The compound’s action on MAOs affects the monoaminergic system, which includes several biochemical pathways. These pathways are involved in the synthesis, storage, release, and degradation of monoamines . The inhibition of MAOs can lead to an increase in the concentration of these monoamines, affecting various physiological functions, including mood regulation, attention, and pain perception.

Action Environment

Environmental factors, including temperature, pH, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by its storage conditions . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s diet, the presence of other medications, and individual genetic variations affecting drug metabolism.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, have diverse biological activities .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Eigenschaften

IUPAC Name |

2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-21-13-5-3-12(4-6-13)18-15(9-10-19)16-11-14(22-2)7-8-17(16)20-18;/h3-8,11,20H,9-10,19H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKYICHYCXNYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2923395.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![6-{[4-(3-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2923414.png)